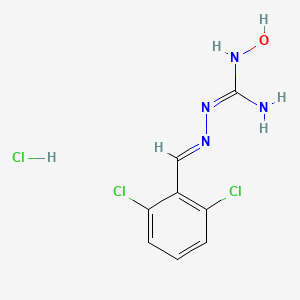

3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride

Overview

Description

Guanoxabenz (hydrochloride) is a chemical compound with the molecular formula C8H8Cl2N4O.HCl and a molecular weight of 283.54 g/mol . It is known for its role as an α2 adrenergic receptor agonist, which makes it useful in various pharmacological applications . Guanoxabenz (hydrochloride) is primarily used as an antihypertensive agent due to its ability to stimulate central alpha-adrenergic receptors, leading to decreased sympathetic outflow and reduced blood pressure .

Preparation Methods

The synthesis of Guanoxabenz (hydrochloride) involves the reaction of 2,6-dichlorobenzylidene with N-hydroxyguanidine . The reaction typically takes place in the presence of ethanol and ether, resulting in the formation of crystalline Guanoxabenz (hydrochloride) with a melting point of 173-175°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Guanoxabenz (hydrochloride) undergoes various chemical reactions, including:

Reduction: Guanoxabenz can be reduced to guanabenz, which has a higher affinity for α2A-adrenoceptors.

Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atoms on the benzene ring.

Common reagents used in these reactions include allopurinol, 1-chloro-2,4-dinitrobenzene, and phenyl-p-benzoquinone . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Guanoxabenz (hydrochloride) has several scientific research applications:

Mechanism of Action

Guanoxabenz (hydrochloride) exerts its effects by stimulating α2 adrenergic receptors in the central nervous system . This stimulation leads to a decrease in sympathetic outflow to the heart, kidneys, and peripheral vasculature, resulting in reduced systolic and diastolic blood pressure . The compound’s mechanism of action involves binding to α2A adrenoceptors with high affinity, leading to decreased peripheral vascular resistance and a slight slowing of pulse rate .

Comparison with Similar Compounds

Guanoxabenz (hydrochloride) is similar to other α2 adrenergic receptor agonists, such as guanabenz and guanfacine . Guanoxabenz is unique due to its specific chemical structure and its ability to be reduced to guanabenz, which has a higher affinity for α2A-adrenoceptors . This property makes Guanoxabenz particularly useful in research settings where precise modulation of α2 adrenergic receptor activity is required.

Similar Compounds

Guanabenz: An α2 adrenergic receptor agonist used as an antihypertensive agent.

Guanfacine: Another α2 adrenergic receptor agonist with applications in treating hypertension and attention deficit hyperactivity disorder (ADHD).

Guanoxabenz (hydrochloride) stands out due to its unique metabolic pathway and its potential for use in various scientific and medical research applications.

Properties

IUPAC Name |

2-[(E)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4O.ClH/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15;/h1-4,15H,(H3,11,13,14);1H/b12-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPZROSFRCBPIM-AQCBZIOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24047-25-4 (Parent) | |

| Record name | Guanoxaben hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027818219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23256-40-8, 27818-21-9 | |

| Record name | Guanoxaben hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027818219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2,6-dichlorophenyl)methylene]-N-hydroxycarbazamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(2,6-dichlorophenyl)methylene]-N-hydroxycarbazamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOXABENZ HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASL1V61E48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-{[5-((R)-2-Amino-3-mercapto-propylamino)-biphenyl-2-carbonyl]-amino}-4-methyl-pentanoic acid](/img/structure/B1242144.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-(2-propenyl)-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1242151.png)

![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)

![O2-[3-(trifluoromethyl)benzoyl]pyrazine-2-carbohydroximamide](/img/structure/B1242159.png)

![N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1242160.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242162.png)

![4-[(2S)-3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B1242163.png)

![3-[1-[2-[4-Benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1242166.png)